molecular formula C24H22N2O3 B11623014 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

Cat. No.: B11623014
M. Wt: 386.4 g/mol
InChI Key: XOOMBZOULDKAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is a compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide typically involves the reaction of 5-methyl-1,3-benzoxazole with 3-bromoaniline under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with 3-propoxybenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effect. The exact pathways and targets vary depending on the specific application, but common targets include enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide stands out due to its unique propoxybenzamide moiety, which imparts specific properties and enhances its pharmacological activity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C24H22N2O3/c1-3-12-28-20-9-5-6-17(15-20)23(27)25-19-8-4-7-18(14-19)24-26-21-13-16(2)10-11-22(21)29-24/h4-11,13-15H,3,12H2,1-2H3,(H,25,27)

InChI Key

XOOMBZOULDKAHN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.